N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
CAS No.: 868676-08-8
Cat. No.: VC4474831
Molecular Formula: C22H18N2O3S2
Molecular Weight: 422.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868676-08-8 |
|---|---|
| Molecular Formula | C22H18N2O3S2 |
| Molecular Weight | 422.52 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C22H18N2O3S2/c25-21(12-13-29(26,27)19-8-2-1-3-9-19)24-22-23-20(15-28-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-11,14-15H,12-13H2,(H,23,24,25) |
| Standard InChI Key | SZSRXBHXXJGUCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Introduction
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound with a molecular formula of C22H18N2O3S2 and a molecular weight of 422.5 g/mol. This compound is of interest in various research fields due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step reactions starting from naphthalene and thiazole precursors. The process may include condensation reactions and sulfonation steps to introduce the phenylsulfonyl group.
Biological Activities and Research Findings
While specific biological activities of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide are not extensively documented, compounds with similar structures have shown promise in various medicinal applications. For instance, thiazole derivatives are known for their antimicrobial and anticancer properties . The presence of a phenylsulfonyl group could enhance these activities by modifying the compound's interaction with biological targets.
Future Research Directions
Further research is needed to fully explore the biological potential of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide. This includes in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, molecular docking studies could provide insights into its mechanism of action and guide structural modifications to improve its biological activity.
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